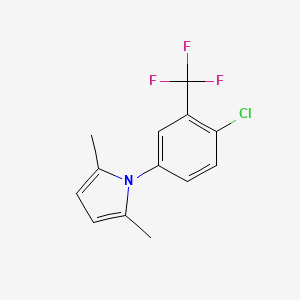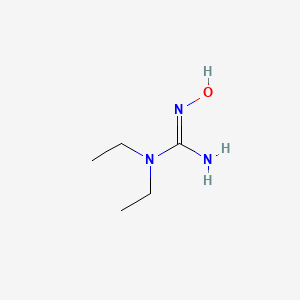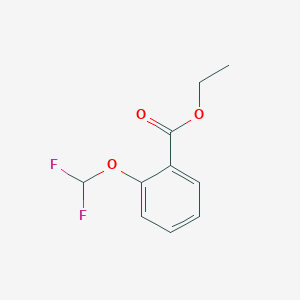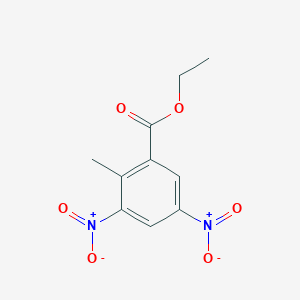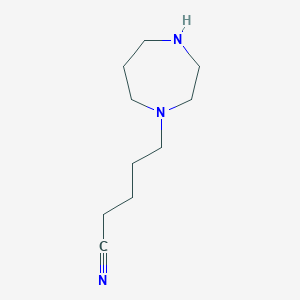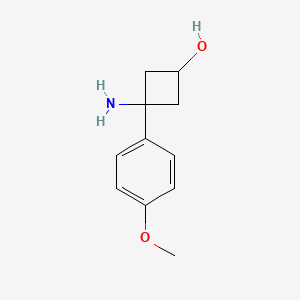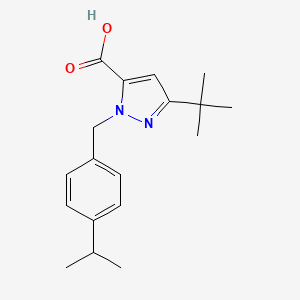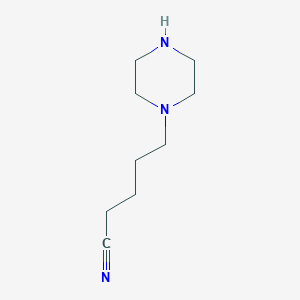
5-(Piperazin-1-yl)pentanenitrile; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-(Piperazin-1-yl)pentanenitrile; 95% is commonly used as a reagent in the synthesis of heterocyclic compounds. It has been used in the synthesis of pyrrolidines, piperidines, and azepines. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and antifungals.
Mécanisme D'action
Target of Action
The primary target of 5-(Piperazin-1-yl)pentanenitrile is the D3 dopamine receptor . This receptor is a part of the family of G-protein-coupled receptors (GPCRs) and plays a key role in normal physiological pathways in both the central nervous system and the periphery .
Mode of Action
5-(Piperazin-1-yl)pentanenitrile interacts with the D3 dopamine receptor, acting as a high-affinity ligand . This interaction is selective, with the compound showing a high level of selectivity for D3 over other dopamine receptors . The physiological impact of this interaction is mediated through the receptor’s role in various physiological processes .
Biochemical Pathways
The interaction of 5-(Piperazin-1-yl)pentanenitrile with the D3 dopamine receptor affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system . This system, also known as the reward system, is impacted by the compound’s suppression of dopamine transporter (DAT) activity . As a result, synaptic levels of dopamine rise, leading to an amplification of dopamine signaling .
Pharmacokinetics
The solubility of the compound is low, which may impact its bioavailability .
Result of Action
The result of 5-(Piperazin-1-yl)pentanenitrile’s action is an increase in dopamine signaling, which can create a sense of euphoria . This is particularly relevant in the context of substance use disorders, where the compound’s interaction with the D3 dopamine receptor has been identified as a potential therapeutic target .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Piperazin-1-yl)pentanenitrile; 95% in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to handle and store. However, the reaction is highly exothermic, and must be carefully monitored to ensure safety. Additionally, the reaction is not always successful, and can yield a variety of byproducts.
Orientations Futures
1. Further research into the biochemical and physiological effects of 5-(Piperazin-1-yl)pentanenitrile; 95%.
2. Development of new and improved synthetic methods for the synthesis of 5-(Piperazin-1-yl)pentanenitrile; 95%.
3. Investigation of the potential therapeutic applications of 5-(Piperazin-1-yl)pentanenitrile; 95%.
4. Exploration of new and improved methods for the isolation and purification of 5-(Piperazin-1-yl)pentanenitrile; 95%.
5. Investigation of the potential environmental impacts of 5-(Piperazin-1-yl)pentanenitrile; 95%.
6. Development of new and improved methods for the analysis of 5-(Piperazin-1-yl)pentanenitrile; 95%.
7. Investigation of the potential toxicological effects of 5-(Piperazin-1-yl)pentanenitrile; 95%.
8. Investigation of the potential uses of 5-(Piperazin-1-yl)pentanenitrile; 95% as a catalyst in organic synthesis.
9. Exploration of the potential uses of 5-(Piperazin-1-yl)pentanenitrile; 95% in the synthesis of new and improved pharmaceuticals.
10. Investigation of the potential uses of 5-(Piperazin-1-yl)pentanenitrile; 95% in the synthesis of new and improved materials.
Méthodes De Synthèse
5-(Piperazin-1-yl)pentanenitrile; 95% is synthesized by the reaction of piperazine and pentanenitrile in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is typically conducted at temperatures between 80°C and 100°C. The reaction is typically complete within two hours.
Propriétés
IUPAC Name |
5-piperazin-1-ylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVCKSGRTZORPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)
